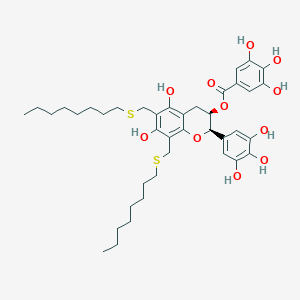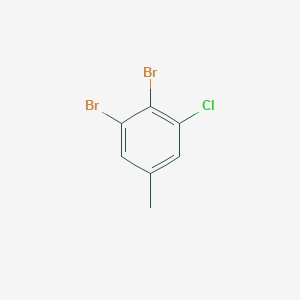
(N-methylanilino)-triphenylphosphanium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-methylanilino)-triphenylphosphanium;hydroiodide is a compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups The hydroiodide part indicates that the compound is in the form of a salt with hydroiodic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-methylanilino)-triphenylphosphanium;hydroiodide typically involves the reaction of triphenylphosphine with N-methylaniline in the presence of hydroiodic acid. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Triphenylphosphine and N-methylaniline.
Catalyst: Hydroiodic acid.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(N-methylanilino)-triphenylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the original phosphine and amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (N-methylanilino)-triphenylphosphanium;hydroiodide is used as a reagent in organic synthesis. It can act as a catalyst or intermediate in various reactions, facilitating the formation of complex organic molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (N-methylanilino)-triphenylphosphanium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
N-methylaniline: An aniline derivative used in the synthesis of dyes and pharmaceuticals.
Phosphonium Salts: A broad class of compounds with diverse applications in chemistry and industry.
Uniqueness
(N-methylanilino)-triphenylphosphanium;hydroiodide is unique due to its combination of a phosphonium group with an N-methylaniline moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to participate in a wide range of reactions and form stable complexes with biomolecules makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C25H24INP+ |
|---|---|
Peso molecular |
496.3 g/mol |
Nombre IUPAC |
(N-methylanilino)-triphenylphosphanium;hydroiodide |
InChI |
InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1; |
Clave InChI |
SAYKZWPCENNSDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)

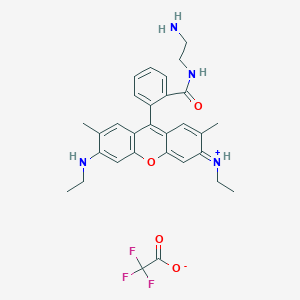
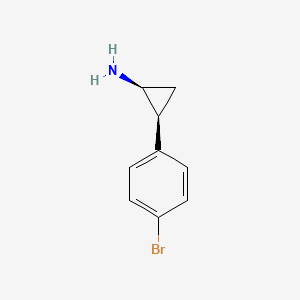
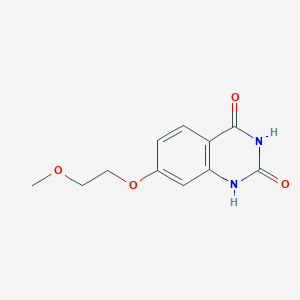
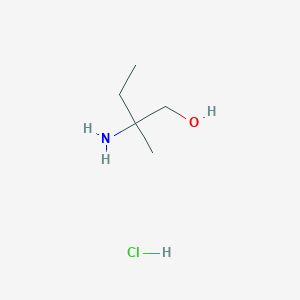
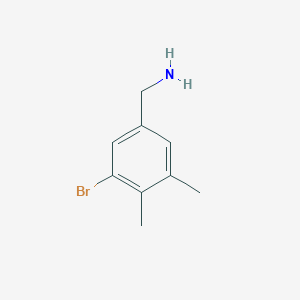
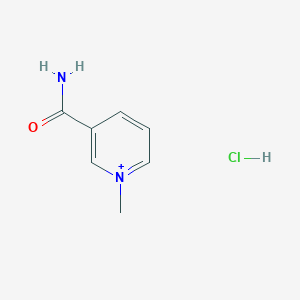
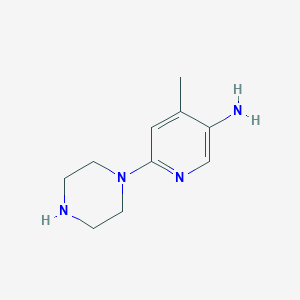

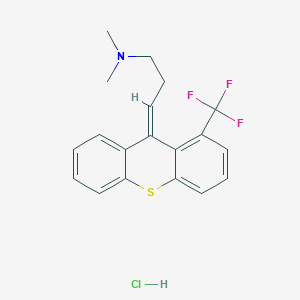
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
